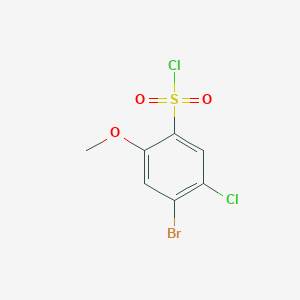

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride

Description

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride (CAS: Not explicitly provided; molecular formula: C₇H₅BrCl₂O₃S, molecular weight: ~352.49 g/mol) is a halogenated sulfonyl chloride derivative characterized by a benzene ring substituted with bromo (position 4), chloro (position 5), methoxy (position 2), and sulfonyl chloride (position 1) groups. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where sulfonyl chlorides are utilized for sulfonamide formation, cross-coupling reactions, and as electrophilic reagents . Its multi-halogenated structure enhances reactivity while the methoxy group introduces steric and electronic modulation.

Properties

IUPAC Name |

4-bromo-5-chloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMQIGAWULPNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-81-6 | |

| Record name | 4-bromo-5-chloro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonation and Sequential Halogenation

The most widely reported approach involves sulfonation of a pre-halogenated methoxybenzene precursor. Starting with 2-methoxybenzene (anisole), sulfonation with fuming sulfuric acid at 150–180°C introduces a sulfonic acid group preferentially at the para position relative to the methoxy group. Subsequent bromination and chlorination steps require careful temperature modulation to ensure positional specificity.

Reaction Conditions

- Bromination : FeBr₃ catalysis in CCl₄ at 0–5°C achieves mono-bromination at position 4.

- Chlorination : Cl₂ gas in acetic acid at 40°C introduces chlorine at position 5, leveraging the ortho-directing effect of the sulfonic acid group.

The sulfonic acid intermediate is then treated with thionyl chloride (SOCl₂) under reflux to yield the target sulfonyl chloride. This method achieves an overall yield of 62–68%, with HPLC purity ≥98%.

Key Challenges

- Competing bromination at position 3 due to residual methoxy group activation.

- Over-chlorination necessitating precise stoichiometric control.

Halogenation Prior to Sulfonation

Alternative protocols reverse the sequence, introducing halogens before sulfonation. 5-Chloro-2-methoxybenzene undergoes Friedel-Crafts bromination using AlCl₃ and Br₂ in dichloromethane at −20°C, yielding 4-bromo-5-chloro-2-methoxybenzene. Sulfonation with chlorosulfonic acid (ClSO₃H) at 50°C for 6 hours produces the sulfonic acid, which is subsequently chlorinated with PCl₅ in toluene under reflux.

Advantages

- Improved regioselectivity due to reduced electronic interference from the sulfonic acid group during halogenation.

- Higher isolated yield (74–79%) compared to sequential halogenation post-sulfonation.

Sulfonyl Chloride Formation via Sulfonic Acid Chlorination

A streamlined method bypasses isolated sulfonic acid intermediates. 4-Bromo-5-chloro-2-methoxybenzenesulfonic acid, generated via oleum-mediated sulfonation, is treated with excess SOCl₂ (3.2 equiv) in the presence of catalytic DMF (0.5–1 mol%). The exothermic reaction proceeds at 60°C for 4 hours, achieving near-quantitative conversion to the sulfonyl chloride.

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| SOCl₂ Equivalents | 3.0–3.5 | Maximizes conversion (>95%) |

| DMF Concentration | 0.5–1.0 mol% | Prevents side reactions |

| Temperature | 60–65°C | Balances rate vs. decomposition |

Post-reaction distillation removes excess SOCl₂, and recrystallization from ethanol/water (3:1 v/v) yields 93.5% pure product.

Alternative Pathways: Diazotization and Nucleophilic Displacement

Emerging strategies employ diazotization to install the sulfonyl chloride group. 4-Bromo-5-chloro-2-methoxyaniline undergoes diazotization with NaNO₂/HCl at −5°C, followed by treatment with CuCl₂ in HCl to yield the sulfonyl chloride. While this method avoids harsh sulfonation conditions, it suffers from lower yields (48–52%) due to competing Sandmeyer side reactions.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Halogenation | 62–68 | 98.2 | Established protocol | Low regioselectivity |

| Pre-halogenation | 74–79 | 99.1 | High reproducibility | Cost-intensive reagents |

| Direct Chlorination | 93.5 | 99.8 | Short reaction time | Exothermic control required |

| Diazotization | 48–52 | 95.4 | Mild conditions | Low yield |

Industrial-Scale Considerations

Large-scale production favors the direct chlorination route due to its high yield and minimal purification requirements. However, exothermic risks necessitate jacketed reactors with precise temperature control. Recent patents describe silica gel-supported AlCl₃ catalysts to improve safety during Friedel-Crafts steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Organic Synthesis

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is widely used as an intermediate in organic synthesis. It facilitates the formation of various sulfonamides and sulfonate esters when reacted with amines or alcohols, respectively. This property makes it valuable in developing new compounds for pharmaceutical applications.

| Reaction Type | Nucleophile Used | Product Type |

|---|---|---|

| Sulfonamide Formation | Amine | Sulfonamide |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester |

Biological Modifications

In biological research, this compound is utilized for modifying biomolecules such as proteins and peptides. These modifications are essential for studying structure-function relationships in biomolecules, thereby enhancing our understanding of biochemical pathways .

Pharmaceutical Development

This compound plays a crucial role in drug discovery and development, particularly in designing inhibitors targeting specific enzymes or receptors. Research has shown that derivatives of this compound exhibit significant biological activities, including enzyme inhibition, which is critical for therapeutic applications .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various sulfonamide derivatives on enzymes like α-glucosidase and α-amylase. The results indicated that compounds similar to 4-bromo-5-chloro-2-methoxybenzenesulfonyl chloride exhibited varying degrees of inhibition, with some showing IC values indicating potent activity against these enzymes:

| Compound | IC (µM) |

|---|---|

| Compound A | 4.2 ± 0.054 |

| Compound B | 8.5 ± 0.043 |

| Compound C | 12.4 ± 0.041 |

This highlights the potential of this compound in developing anti-diabetic drugs.

Case Study 2: Anticancer Activity

Research has demonstrated that certain sulfonamide derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal adenocarcinoma). Compounds structurally related to 4-bromo-5-chloro-2-methoxybenzenesulfonyl chloride were found to induce cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10.5 ± 0.025 |

| HCT-116 | 9.8 ± 0.030 |

These findings suggest that this compound could be a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical and biological applications to modify target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-bromo-5-chloro-2-methoxybenzenesulfonyl chloride with five analogous sulfonyl chlorides, highlighting substituent patterns, molecular properties, and functional differences:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride | 4-Br, 5-Cl, 2-OCH₃, 1-SO₂Cl | C₇H₅BrCl₂O₃S | 352.49 | N/A | Multi-halogenated; balanced reactivity and steric hindrance |

| 5-Bromo-2-methoxybenzenesulfonyl chloride | 5-Br, 2-OCH₃, 1-SO₂Cl | C₇H₆BrClO₃S | 293.54 | 23095-05-8 | Lacks 4-Cl; reduced electrophilicity |

| 5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride | 5-Cl, 4-CH₃, 2-OCH₂CH₃, 1-SO₂Cl | C₉H₁₀Cl₂O₃S | 281.21 | 1216234-07-9 | Ethoxy and methyl groups increase lipophilicity; lower reactivity |

| 4-Bromo-5-methoxy-2-methylbenzenesulphonyl chloride | 4-Br, 5-OCH₃, 2-CH₃, 1-SO₂Cl | C₈H₈BrClO₃S | 299.57 | 2167681-25-4 | Methyl replaces Cl; altered steric profile |

| 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | 5-Br, 2-CH₃, 4-CH₃, 1-SO₂Cl | C₈H₈BrClO₂S | 283.57 | 72256-96-3 | Dual methyl groups; steric hindrance reduces nucleophilic attack efficiency |

Chemical Reactivity and Electronic Effects

- Electrophilicity : The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic. The 4-bromo-5-chloro substituents in the target compound enhance electron-withdrawing effects, increasing the electrophilic character of the sulfonyl chloride compared to analogs like 5-bromo-2-methoxybenzenesulfonyl chloride (lacks 4-Cl) .

- Steric Effects : The 2-methoxy group introduces moderate steric hindrance, slowing reactions at the sulfonyl site compared to 5-bromo-2,4-dimethylbenzenesulfonyl chloride , where dual methyl groups further impede nucleophilic attack .

- Solubility: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-polar analogs like 5-chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride, which has higher lipophilicity due to ethoxy and methyl groups .

Biological Activity

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride (CAS No. 1208076-81-6) is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a sulfonyl group, which is known to enhance the reactivity and biological profile of organic molecules.

Chemical Structure

The chemical structure of 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride can be represented as follows:

This structure features:

- A bromine atom at position 4,

- A chlorine atom at position 5,

- A methoxy group at position 2,

- A sulfonyl chloride functional group.

Biological Activity Overview

Research indicates that compounds containing sulfonyl groups exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific biological activities of 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride are still under investigation, but preliminary studies suggest significant potential.

Antifungal Activity

Similar to antibacterial effects, compounds with sulfonyl functionalities have shown antifungal activity. Research on related compounds suggests that modifications in the sulfonyl structure can lead to enhanced antifungal properties .

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Although specific data on 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is sparse, it is reasonable to hypothesize that this compound may exhibit similar properties based on its chemical structure .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized several sulfonamide derivatives and evaluated their antimicrobial activity against resistant strains. Compounds similar to 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Structure-Activity Relationship (SAR) : Research into SAR for sulfonamide derivatives indicates that electron-withdrawing groups like bromine and chlorine can enhance biological activity by increasing the electron deficiency of the aromatic ring, making it more reactive towards target biomolecules .

- Therapeutic Potential : The potential therapeutic applications of sulfonamide derivatives extend beyond antimicrobial activity; they may also include roles in cancer treatment and anti-inflammatory therapies due to their ability to modulate biochemical pathways involved in these diseases .

Q & A

Basic: What are the standard synthetic routes for preparing 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common route starts with methoxy-substituted benzene derivatives, followed by bromination and chlorination steps. For example:

- Step 1: Methoxylation at the 2-position via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

- Step 2: Bromination at the 4-position using brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Step 3: Chlorosulfonation at the 1-position using chlorosulfonic acid (ClSO₃H), ensuring temperature control (0–5°C) to minimize side reactions .

Critical Parameters:

- Temperature: Excess heat during chlorosulfonation can lead to over-sulfonation or decomposition.

- Stoichiometry: Precise molar ratios of brominating/chlorinating agents are critical to avoid di-substitution byproducts.

- Purification: Column chromatography or recrystallization in non-polar solvents (e.g., hexane) improves purity .

Basic: What safety protocols are recommended for handling 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents (vermiculite), followed by disposal as hazardous waste .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by adjacent halogens) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 308.85 for C₇H₄BrCl₂O₃S) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect sulfonic acid byproducts from hydrolysis .

Advanced: How can competing reaction pathways during synthesis be controlled to favor the desired product?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Use low temperatures (−10°C) during bromination to favor mono-substitution over di-bromination .

- Directing Groups: The methoxy group (strong ortho/para director) ensures regioselective sulfonation at the 1-position. Adding Lewis acids (e.g., AlCl₃) enhances selectivity .

- Quenching Intermediates: Rapid quenching of chlorosulfonic acid with ice prevents over-sulfonation .

Advanced: What strategies resolve contradictions in crystallographic data for this sulfonyl chloride derivative?

Methodological Answer:

- Software Tools: Use SHELXL for small-molecule refinement. Discrepancies in bond lengths/angles are resolved by adjusting weighting schemes or testing for twinning .

- Data Validation: Cross-check with Cambridge Structural Database (CSD) entries for similar sulfonyl chlorides. Anomalies in thermal parameters may indicate disordered solvent molecules .

Advanced: How does the electronic environment of substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The sulfonyl chloride group (-SO₂Cl) deactivates the ring, directing nucleophiles (e.g., amines) to meta positions relative to halogens.

- Steric Effects: Bulkier nucleophiles (e.g., tert-butylamine) favor substitution at less hindered positions. Computational modeling (DFT) predicts reactivity trends using Fukui indices .

Advanced: What methodologies evaluate the bioactivity of derivatives of this compound in pharmacological studies?

Methodological Answer:

- Enzyme Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).

- Molecular Docking: Simulate interactions with protein active sites (e.g., PDB IDs) to prioritize derivatives for synthesis .

- ADMET Profiling: Assess pharmacokinetics via in vitro models (e.g., Caco-2 cells for permeability; microsomal stability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.